N-phenyl-2-(piperidin-1-ylacetyl)hydrazinecarbothioamide
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Overview
Description
N~1~-PHENYL-2-(2-PIPERIDINOACETYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a phenyl group, a piperidine ring, and a hydrazinecarbothioamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-PHENYL-2-(2-PIPERIDINOACETYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidinoacetyl Intermediate: This can be achieved by reacting piperidine with an appropriate acylating agent.
Hydrazinecarbothioamide Formation: The intermediate is then reacted with hydrazine and a thiocarbonyl compound to form the hydrazinecarbothioamide moiety.
Final Coupling: The phenyl group is introduced through a coupling reaction, often using a phenyl halide and a suitable catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N~1~-PHENYL-2-(2-PIPERIDINOACETYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can modify the hydrazinecarbothioamide moiety.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its complex structure and biological activity.
Industry: Could be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N1-PHENYL-2-(2-PIPERIDINOACETYL)-1-HYDRAZINECARBOTHIOAMIDE would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or activating specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N~1~-PHENYL-2-(2-PIPERIDINOACETYL)-1-HYDRAZINECARBOTHIOAMIDE: can be compared with other hydrazinecarbothioamide derivatives.
Piperidine-containing compounds: These often have similar biological activities and synthetic routes.
Uniqueness
The uniqueness of N1-PHENYL-2-(2-PIPERIDINOACETYL)-1-HYDRAZINECARBOTHIOAMIDE lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C14H20N4OS |
---|---|
Molecular Weight |
292.40 g/mol |
IUPAC Name |
1-phenyl-3-[(2-piperidin-1-ylacetyl)amino]thiourea |
InChI |
InChI=1S/C14H20N4OS/c19-13(11-18-9-5-2-6-10-18)16-17-14(20)15-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,16,19)(H2,15,17,20) |
InChI Key |
DQYJUCBEJKIVMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(=O)NNC(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
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